molecular formula C16H13ClN2O B118368 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide CAS No. 94206-84-5

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide

Cat. No. B118368
CAS RN: 94206-84-5
M. Wt: 284.74 g/mol
InChI Key: WFFWEEOVGFHGGZ-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is a chemical compound that has attracted considerable attention due to its reactivity as an intermediate in the synthesis of quinazoline analogues .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride with methanolic methylamine . The highly acidic proton of the methyl group at the C-4 position of the quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .


Molecular Structure Analysis

The molecular formula of “2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is C15H10Cl2N2O . The dihedral angle between the mean planes of the phenyl ring and the 10-membered quinazoline ring is 63.3 (4)° .


Chemical Reactions Analysis

The compound is known to undergo acetoxylation to form ester derivatives when subjected to acetic anhydride under reflux .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.2 g/mol . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

1. Key Intermediate in Psychotherapeutic Agents Synthesis The compound is a key intermediate in the synthesis of known useful psychotherapeutic agents . These agents are used for the treatment of mental disorders, providing a significant application in the field of psychiatry.

Antimalarial Research

The discovery of the antimalarial febrifugine and its structure elucidation led to the preparation and investigation of a host of new quinazolines in the search for new and more effective antimalarials . This compound could potentially be used in the development of new antimalarial drugs.

Investigation of Nucleophilic Displacement Reactions

The compound has been used to investigate the susceptibility of chloroquinazolines to nucleophilic displacement reactions by thiols or their salts . This research could lead to the development of new synthetic methods and reactions.

Oxidation Studies

The compound has been used in studies investigating the susceptibility of sulfides of quinazolines to oxidation to sulfoxides and sulfones . This could potentially lead to the development of new oxidation reactions and methods.

Rearrangement Studies

The compound has been used to examine the conditions under which it and related analogs rearrange to the 1,4-benzodiazepine 4-oxide . This research could provide valuable insights into the rearrangement reactions of quinazolines.

Chemotherapeutic Research

The compound has been used in the preparation of new compounds of potential chemotherapeutic value . This suggests a potential application in the development of new cancer treatments.

Safety And Hazards

Specific safety and hazard information for “2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is not available in the sources .

Future Directions

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases.

properties

IUPAC Name

2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)19(20)15(10-17)18-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFWEEOVGFHGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353404
Record name 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide

CAS RN

94206-84-5
Record name 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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